4-Bromo-3,5-difluorobenzyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(bromomethyl)-1,3-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-5(10)7(9)6(11)2-4/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVRIRYZMMDFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Classification and Nomenclature of Halogenated Benzylic Systems
Halogenated benzylic systems are organic compounds where a halogen atom is bonded to an sp³-hybridized carbon atom that is directly attached to an aromatic ring. ncert.nic.in This structural motif is known as a benzylic halide. ncert.nic.indrishtiias.com The classification of these compounds can be further refined based on the number and type of halogen atoms present on the aromatic ring and the benzylic carbon.
In the case of 4-Bromo-3,5-difluorobenzyl bromide, the molecule possesses a bromine atom attached to the benzylic carbon, classifying it as a benzyl (B1604629) bromide. wikipedia.org Furthermore, the benzene (B151609) ring is substituted with one bromine atom at the 4-position and two fluorine atoms at the 3 and 5-positions. This polysubstituted pattern places it in the category of dihalobenzyl bromides.
The systematic IUPAC name for this compound is 1-(bromomethyl)-4-bromo-3,5-difluorobenzene. An alternative, commonly used name is α-bromo-4-bromo-3,5-difluorotoluene.
Table 1: Structural and Identification Data for this compound
| Identifier | Value |
| IUPAC Name | 1-(bromomethyl)-4-bromo-3,5-difluorobenzene |
| CAS Number | 1571115-92-8 |
| Molecular Formula | C₇H₄Br₂F₂ |
| Molecular Weight | 285.914 g/mol |
| SMILES | C1=C(C(=C(C=C1F)Br)F)CBr |
Data sourced from SynQuest Labs, Inc. synquestlabs.com
The Synergistic Influence of Aromatic Bromine and Fluorine Substitution on Molecular Design
The presence of both bromine and fluorine atoms on the aromatic ring of 4-Bromo-3,5-difluorobenzyl bromide significantly influences its chemical reactivity and physical properties, a concept central to modern molecular design. The synergistic effect of these halogens is a key determinant of the compound's utility in synthesis.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can influence the acidity of benzylic protons and the reactivity of the aromatic ring towards electrophilic substitution. The strategic placement of two fluorine atoms at the meta-positions relative to the bromomethyl group can modulate the electron density of the ring system.
The bromine atom on the aromatic ring provides an additional site for chemical modification. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This dual functionality, with the reactive benzyl (B1604629) bromide group and the versatile aromatic bromide, makes this compound a valuable precursor for the synthesis of highly functionalized molecules.
Recent research has highlighted the importance of fluorinated benzyl bromides as valuable intermediates in various chemical transformations. nih.gov For instance, methods have been developed for the nucleophilic fluorination of benzyl bromides, demonstrating the ongoing interest in modifying these structures. nih.govnii.ac.jpresearchgate.net
Importance of Dihalobenzyl Bromides As Synthetic Intermediates in Advanced Chemistry
Direct Bromination Strategies for Substituted Toluene Precursors
The most direct route to this compound involves the bromination of a suitable toluene derivative. This can be approached in two primary ways: benzylic bromination of a pre-halogenated toluene or aromatic halogenation followed by functionalization of the methyl group.
Regioselective Benzylic Bromination Techniques
Benzylic bromination involves the substitution of a hydrogen atom on the methyl group of a toluene derivative. chemistrysteps.com This process typically proceeds via a free radical mechanism, where the stability of the resulting benzylic radical plays a crucial role in directing the reaction. chemistrysteps.comlibretexts.org For the synthesis of this compound, the starting material would be 1-bromo-3,5-difluoro-2-methylbenzene. The reaction is initiated by light or a radical initiator, which generates a bromine radical. This radical then abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical, which subsequently reacts with a bromine source to yield the final product. The selectivity of this reaction is high due to the enhanced stability of the benzylic radical intermediate. chemistrysteps.com
Aromatic Halogenation Prior to Benzylic Functionalization
An alternative strategy involves introducing the bromine atom onto the aromatic ring of a difluorotoluene precursor before functionalizing the benzylic position. This requires an electrophilic aromatic substitution reaction. youtube.commasterorganicchemistry.com Starting with 3,5-difluorotoluene (B38592), electrophilic bromination using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), would introduce a bromine atom at the 4-position, yielding 4-bromo-3,5-difluorotoluene. youtube.com The electron-withdrawing nature of the fluorine atoms deactivates the ring, but the ortho,para-directing effect of the methyl group and the steric hindrance at the 2 and 6 positions favor bromination at the 4-position. Following the aromatic halogenation, the resulting 4-bromo-3,5-difluorotoluene can then undergo benzylic bromination as described in the previous section.
Utilization of N-Bromosuccinimide (NBS) and Radical Initiators in Benzylic Bromination
N-Bromosuccinimide (NBS) is a highly effective and widely used reagent for benzylic bromination. masterorganicchemistry.comucla.educhadsprep.comlibretexts.org Its primary advantage lies in its ability to provide a low, constant concentration of bromine radicals, which minimizes side reactions such as addition to the aromatic ring. libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and is initiated by light or a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). ucla.edugla.ac.uk
In the synthesis of this compound from 4-bromo-3,5-difluorotoluene, NBS provides the bromine radical necessary to abstract a benzylic hydrogen. libretexts.orgyoutube.com The resulting benzylic radical is resonance-stabilized. This radical then reacts with a molecule of Br₂, generated in situ from the reaction of NBS with traces of HBr, to form the desired product and a new bromine radical, thus propagating the chain reaction. libretexts.orglibretexts.orgyoutube.com The use of NBS under these conditions ensures high selectivity for the benzylic position. chadsprep.com
| Initiator | Solvent | Key Advantages |
| Light (hν) | CCl₄ | Clean reaction, avoids chemical initiator residues. |
| Benzoyl Peroxide | CCl₄ | Effective at moderate temperatures. |
| AIBN | CCl₄ | Decomposes at a predictable rate, good for kinetic control. |
Advanced Bromination Reagents and Conditions
Recent advancements in synthetic chemistry have led to the development of more environmentally friendly and efficient bromination methods.
Hydrogen Bromide/Hydrogen Peroxide Systems for Benzylic Bromination
A "green" alternative to traditional methods involves the use of a hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) system. researchgate.netresearchgate.net This method generates bromine in situ, avoiding the handling of hazardous elemental bromine. researchgate.net The reaction can be performed in water or a biphasic system and is often promoted by light. researchgate.netresearchgate.net For the benzylic bromination of substituted toluenes, this system has shown high selectivity for monobromination at the benzylic position. researchgate.net In the context of synthesizing this compound, this system offers a safer and more sustainable approach. nih.gov The reaction between HBr and H₂O₂ produces bromine and water, with the bromine then participating in the radical chain mechanism as previously described. researchgate.net
Table of Reaction Conditions for H₂O₂/HBr Bromination
| Substrate | Oxidant/Bromine Source | Catalyst/Initiator | Solvent | Product |
|---|---|---|---|---|
| Substituted Toluenes | H₂O₂/HBr | Light | Water or CH₂Cl₂ | Benzylic Bromides |
Bromomethylation Reactions for Aryl Derivatives
Bromomethylation is a process that introduces a bromomethyl group (-CH₂Br) onto an aromatic ring. While less common for the direct synthesis of this compound from 1-bromo-3,5-difluorobenzene (B42898) due to the deactivating nature of the substituents, it is a viable method for certain aryl derivatives. This reaction typically involves the use of a source of formaldehyde, such as paraformaldehyde or dimethoxymethane, in the presence of HBr. However, for highly deactivated rings, this method may not be efficient.
A more relevant transformation is the conversion of a benzyl alcohol to a benzyl bromide. For instance, 3,5-difluorobenzyl alcohol can be converted to 3,5-difluorobenzyl bromide using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid. chemicalbook.com One specific method involves treating 3,5-difluorobenzyl alcohol with a 48% hydrobromic acid solution, followed by the dropwise addition of sulfuric acid at room temperature. chemicalbook.com This approach, however, starts from a different precursor than the toluene-based methods discussed earlier.
Green Chemistry Principles in the Synthesis of Halogenated Benzyl Bromides
The application of green chemistry principles to the synthesis of halogenated benzyl bromides aims to reduce the environmental impact of these crucial industrial reactions. Key areas of focus include the replacement of hazardous solvents, the use of safer brominating agents, and the development of more efficient reaction formats like continuous flow systems. researchgate.netnih.gov These advancements seek to improve safety, minimize waste, and enhance economic viability.
A significant advancement in the green synthesis of compounds like this compound is the move away from chlorinated solvents. nih.gov Research has demonstrated that solvents have a significant impact on the yield and reproducibility of benzylic radical bromination. researchgate.net
Environmentally Benign Solvents: Acetonitrile (B52724) has emerged as a superior alternative to CCl₄ for benzylic brominations using NBS. nih.govorganic-chemistry.org It is less hazardous and can improve reaction outcomes. researchgate.net Other environmentally benign options that have been explored for similar transformations include water, ionic liquids, and low-melting polymers. researchgate.netresearchgate.net An alternative green method involves using a bromide/bromate couple (such as NaBr/NaBrO₃) in an aqueous acidic medium, which serves as a stable and inexpensive source of bromine for the regioselective bromination of toluene derivatives. rsc.org
Solvent-Free Methodologies: To further align with green chemistry principles, solvent-free reaction conditions have been developed. acgpubs.org These methods often involve the use of solid quaternary ammonium (B1175870) tribromides, such as tetrabutylammonium (B224687) tribromide (TBATB), which can act as both the bromine source and the reaction medium. acgpubs.org Such solvent-free reactions can be facilitated by thermal or microwave conditions, offering advantages like shorter reaction times, high yields, and a simplified work-up process, thereby preventing pollution. acgpubs.org
| Reagent System | Solvent | Conditions | Key Advantages |
| N-Bromosuccinimide (NBS) | Acetonitrile | Photo-initiation (e.g., CFL lamp) | Avoids hazardous chlorinated solvents; good to excellent yields. nih.govorganic-chemistry.org |
| NaBr / NaBrO₃ | Aqueous Acid | Ambient | Inexpensive, stable, and non-hazardous reagents. rsc.org |
| Tetrabutylammonium tribromide (TBATB) | Solvent-Free | Thermal (60-70°C) or Microwave | Simple procedure, short reaction time, high yields, no solvent waste. acgpubs.org |
| HBr/H₂O₂ | Solvent-Free | Visible-light photocatalysis | Catalyst and solvent-free approach. nih.gov |
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability for the production of halogenated benzyl bromides. chim.it This technology is particularly advantageous for highly exothermic or photochemical reactions, which are common in benzylic brominations. nih.govchim.it
Flow reactors, typically constructed from transparent tubing like fluorinated ethylene (B1197577) polymer (FEP), allow for precise control over reaction parameters such as temperature, residence time, and light exposure. nih.govorganic-chemistry.org For the light-induced radical bromination of benzylic compounds, a simple setup using a compact fluorescent lamp (CFL) can efficiently activate the reaction. nih.govresearchgate.net
A key advantage of flow systems is their scalability. nih.gov Production can be increased simply by extending the operation time or by "numbering-up" — running multiple reactors in parallel. chim.it This approach avoids the challenges associated with scaling up batch photochemical reactors. nih.gov For instance, a continuous flow protocol for benzylic bromination in acetonitrile demonstrated a throughput of 30 mmol/h, which could be increased to 180 mmol/h in a larger reactor with a more powerful lamp, showcasing the industrial potential of this technology. nih.govresearchgate.net Furthermore, the in-situ generation of hazardous reagents like Br₂ from safer precursors (e.g., HBr and an oxidant) can be integrated into a flow system, significantly improving process safety. nih.gov
| Parameter | Continuous Flow System Example nih.gov | Benefits |
| Reactor Type | Transparent Fluorinated Ethylene Polymer (FEP) tubing | Excellent light penetration for photochemical reactions. nih.gov |
| Solvent | Acetonitrile | Safer alternative to chlorinated solvents like CCl₄. nih.govorganic-chemistry.org |
| Reagent | N-Bromosuccinimide (NBS) | Only a small excess (1.05 equiv.) is needed for full conversion. nih.gov |
| Activation | Compact Fluorescent Lamp (CFL) | Readily available and efficient light source. nih.gov |
| Scalability | Throughput of 30-180 mmol/h | Production is scaled by longer run times, not larger reactor volume. nih.gov |
| Safety | Small reactor volume, precise control | Minimizes risk associated with hazardous reagents and exothermic reactions. nih.govchim.it |
Nucleophilic Substitution Reactions at the Benzylic Position
The presence of a bromine atom on the benzylic carbon makes this compound susceptible to nucleophilic substitution reactions. This class of reactions involves the replacement of the bromide leaving group by a nucleophile.
Mechanistic Pathways: SN1 vs. SN2 Considerations in Fluorinated Benzyl Bromides
The mechanism of nucleophilic substitution at the benzylic position of this compound can proceed through either an SN1 or SN2 pathway, or a combination of both. The preferred pathway is influenced by factors such as the solvent, the strength of the nucleophile, and the stability of the carbocation intermediate. masterorganicchemistry.comquora.com
SN1 Pathway: This pathway involves a two-step mechanism. masterorganicchemistry.com The first and rate-determining step is the departure of the bromide leaving group to form a benzylic carbocation. masterorganicchemistry.com The stability of this carbocation is a crucial factor. In the case of benzyl halides, the resulting benzyl carbocation is stabilized by resonance, with the positive charge delocalized over the aromatic ring. quora.com This inherent stability makes the SN1 pathway a plausible mechanism for benzyl halides. quora.com
SN2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. youtube.com The reaction proceeds through a trigonal bipyramidal transition state. quora.com For an SN2 reaction to be favorable, the nucleophile should be strong, and the electrophilic carbon should be sterically accessible. youtube.comyoutube.com
For this compound, the presence of two fluorine atoms on the benzene (B151609) ring introduces additional electronic effects. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. stackexchange.com This effect can influence the stability of the benzylic carbocation. While the delocalization of the positive charge into the aromatic ring is a stabilizing factor, the inductive effect of the fluorine atoms can destabilize the carbocation, potentially making the SN1 pathway less favorable than in non-fluorinated benzyl bromides. Conversely, the steric hindrance around the benzylic carbon is not significantly increased by the fluorine atoms at the meta positions, meaning the SN2 pathway remains a viable option. youtube.com Therefore, the reaction conditions will play a significant role in determining the dominant mechanistic pathway.
Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)
This compound can react with a variety of nucleophiles to form a range of substituted products. The nature of the nucleophile influences the reaction rate and conditions required.
Amines: Reactions with primary and secondary amines lead to the formation of the corresponding N-substituted benzylamines. These reactions are fundamental in the synthesis of many biologically active molecules.
Thiols: Thiols are excellent nucleophiles and react readily with benzyl bromides to form thioethers. nih.gov For instance, reaction with a thiol in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate will yield the corresponding benzyl thioether.
Alkoxides: Alkoxides, the conjugate bases of alcohols, are strong nucleophiles and will react with this compound to produce benzyl ethers.
The reactivity of these nucleophiles generally follows their nucleophilicity, with thiolates being more reactive than amines, which are in turn more reactive than alcohols. The use of a polar aprotic solvent can enhance the rate of SN2 reactions by solvating the cation but not the nucleophile, thereby increasing its effective nucleophilicity. youtube.com
Regio- and Stereochemical Control in Benzylic Substitutions
In the context of this compound, regioselectivity is not a concern for substitution at the benzylic position, as there is only one electrophilic benzylic carbon.
Stereochemistry becomes relevant if the benzylic carbon becomes a chiral center upon substitution. Since the starting material is achiral, a reaction proceeding purely through an SN2 mechanism will result in an inversion of configuration if a chiral center is formed. An SN1 reaction, on the other hand, proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a racemic mixture of enantiomers. youtube.com Given the potential for both SN1 and SN2 pathways, the stereochemical outcome of reactions with this compound may be a mixture of products, depending on the specific reaction conditions.
Electrophilic Aromatic Substitution Reactions on the Polyfluorinated Ring
While the primary reactivity of this compound is at the benzylic position, the aromatic ring can also undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com However, the substituents already present on the ring significantly influence its reactivity and the position of the incoming electrophile. masterorganicchemistry.com
Competitive Halogenation and Nitration of the Aromatic Nucleus
Halogenation: Introducing another halogen onto the aromatic ring would require harsh reaction conditions. masterorganicchemistry.comlibretexts.org The existing substituents are deactivating, making the ring less susceptible to electrophilic attack. masterorganicchemistry.com The directing effects of the substituents would determine the position of the new halogen.
Nitration: Nitration, the introduction of a nitro group (NO2), is a classic EAS reaction. masterorganicchemistry.com It is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+), which is the active electrophile. youtube.com The deactivating nature of the bromo and fluoro groups on the ring would necessitate strong nitrating conditions.
Influence of Fluorine and Bromine Substituents on Aromatic Activation/Deactivation
Both bromine and fluorine are halogens, and they exhibit a dual electronic effect on the aromatic ring:
Inductive Effect: Due to their high electronegativity, both halogens exert a strong electron-withdrawing inductive effect (-I). stackexchange.com This effect pulls electron density away from the aromatic ring, making it less nucleophilic and therefore deactivating it towards electrophilic attack. masterorganicchemistry.com Fluorine is more electronegative than bromine, so its deactivating inductive effect is stronger.
Resonance Effect: Halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This effect pushes electron density into the ring, particularly at the ortho and para positions. However, for halogens, the deactivating inductive effect is generally considered to be stronger than the activating resonance effect.
In this compound, the two fluorine atoms and the bromine atom all act as deactivating groups. The bromomethyl group (-CH2Br) is also considered to be a deactivating group due to the electron-withdrawing nature of the bromine atom. The cumulative effect of these deactivating groups makes the aromatic ring significantly less reactive towards electrophilic substitution compared to benzene.
The directing influence of these substituents is also important. Halogens are ortho, para-directors due to their resonance effect. The bromomethyl group is also an ortho, para-director. Therefore, any electrophilic substitution would be directed to the positions ortho and para to the existing substituents. In this specific molecule, the C2 and C6 positions are ortho to the bromomethyl group and meta to the halogens, while the C4 position is occupied by the bromine atom. The remaining open positions are C2 and C6. The directing effects of the substituents would need to be carefully considered to predict the major product of an electrophilic aromatic substitution reaction.
Organometallic Cross-Coupling Transformations
The presence of both an aryl bromide and a benzylic bromide allows for selective cross-coupling reactions, as the two C-Br bonds exhibit different reactivity profiles towards various metal catalysts.
Palladium catalysts are highly effective for the formation of carbon-carbon bonds, typically showing a strong preference for activating C(sp²)-X bonds over C(sp³)-X bonds in cross-coupling reactions. This chemoselectivity is fundamental to the functionalization of the aromatic ring of this compound while leaving the benzylic bromide intact for subsequent transformations.
Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. researchgate.net For this compound, the reaction is expected to occur selectively at the aryl bromide position. The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. researchgate.net This is followed by transmetalation with the organoboron reagent (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The benzylic bromide is significantly less reactive towards Pd(0) under these conditions and does not typically participate. bluffton.eduyoutube.com
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Examples | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Active catalyst (or precursor) for the C-C bond formation. organic-chemistry.org |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd catalyst and influences its reactivity. organic-chemistry.org |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. organic-chemistry.org |
| Solvent | Toluene, Dioxane, THF/H₂O | Solubilizes reactants and influences reaction rate. organic-chemistry.org |
| Boron Reagent | Arylboronic acids, Alkenyltrifluoroborates | Source of the new carbon fragment. youtube.com |
Stille Reaction
The Stille reaction couples an organic halide with an organotin compound, catalyzed by palladium. rsc.orgwikipedia.org Similar to the Suzuki coupling, the reaction demonstrates high chemoselectivity for aryl bromides over alkyl bromides. The catalytic cycle involves oxidative addition of the C(sp²)-Br bond to Pd(0), followed by transmetalation with the organostannane and reductive elimination. wikipedia.orglibretexts.org The choice of ligands and additives can be crucial, with copper(I) salts or fluoride (B91410) ions sometimes used to accelerate the transmetalation step. organic-chemistry.orgharvard.edu The benzylic bromide moiety is expected to remain unreacted under standard Stille conditions.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (like an aryl bromide) with an alkene to form a substituted alkene. youtube.com The mechanism proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the final product and regenerates the active catalyst. youtube.com The reaction is highly selective for C(sp²)-Br bonds, making it a viable method for the vinylation of the aromatic ring of this compound.
Sonogashira Reaction
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organicreactions.org The reaction is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. acs.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) intermediate that was formed from the oxidative addition of the aryl bromide. organicreactions.orgacs.org Reductive elimination yields the arylated alkyne. The reaction is highly selective for C(sp²)-halide bonds, with reactivity order I > Br > Cl, and does not typically affect C(sp³)-halide bonds. organicreactions.org This allows for the selective alkynylation of the this compound at the aromatic position.
The reaction of this compound with highly reactive organometallic reagents like organolithiums and organomagnesiums (Grignard reagents) is complex due to the two electrophilic sites.
Organolithium Reagents
Organolithium compounds can engage in two primary competitive reactions: nucleophilic attack (S_N2) at the benzylic carbon and metal-halogen exchange at the aromatic carbon. wikipedia.org
Metal-Halogen Exchange: This is an extremely fast equilibrium reaction, particularly with aryl bromides and iodides, and is often favored at very low temperatures (-78 °C or lower). wikipedia.org Treating this compound with an alkyllithium (e.g., n-BuLi) would likely lead to the formation of the corresponding aryllithium species, leaving the benzylic bromide intact. This newly formed aryllithium can then be trapped with various electrophiles.
Nucleophilic Substitution (S_N2): As powerful nucleophiles, organolithiums can also displace the benzylic bromide via an S_N2 mechanism. wikipedia.orgslideshare.net This pathway may become more competitive at higher temperatures or with less sterically hindered organolithium reagents.
The ultimate reaction pathway is a delicate balance of temperature, solvent, and the specific organolithium reagent used.
Organomagnesium Reagents
The preparation of a Grignard reagent from this compound is challenging. Attempting to form the Grignard reagent at the aryl bromide position by reacting with magnesium metal would likely be complicated by the high reactivity of the benzylic bromide. Two major side reactions are expected:
Wurtz Coupling: The initially formed Grignard reagent can react with the benzylic bromide of another molecule in a coupling reaction, leading to dimerization. This is a common issue in the preparation of Grignard reagents from benzylic halides. researchgate.netrsc.org
Reaction at the Benzylic Site: The benzylic bromide itself is reactive towards magnesium, which could lead to a mixture of Grignard reagents or complex side products.
Due to the high reactivity of Grignard reagents, achieving a selective reaction at only one of the bromide sites is difficult, and such transformations often result in mixtures of products. nih.gov
First-row transition metals like nickel and cobalt are gaining prominence as cost-effective alternatives to palladium for cross-coupling reactions. Their reactivity patterns, however, can differ significantly.
Nickel-Catalyzed Reactions
Nickel catalysts are known to be highly versatile and can facilitate the coupling of both aryl halides and alkyl halides. researchgate.net
Coupling of Aryl Bromides: Nickel complexes, often with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are effective catalysts for coupling aryl bromides with various partners, including organozinc and organoaluminum reagents. acs.orgresearchgate.net
Coupling of Benzyl Bromides: Nickel catalysts are also particularly effective in coupling C(sp³)-halides, including benzylic bromides. researchgate.netnih.gov
This dual reactivity means that in the case of this compound, a nickel-catalyzed reaction could potentially occur at either the aryl or the benzylic position. The chemoselectivity would be highly dependent on the specific ligand, reductant, and reaction conditions employed, making it a formidable synthetic challenge without careful optimization. acs.orgnih.gov
Platinum-Catalyzed Reactions
Platinum complexes have been shown to catalyze Suzuki-type reactions with aryl bromides. However, they are generally considered to be less active and efficient than their palladium counterparts for most cross-coupling applications. Their use in complex substrates with multiple reactive sites, such as this compound, is not well-documented in the literature.
Cobalt-Catalyzed Reactions
Similar to nickel, cobalt catalysts exhibit broad reactivity, capable of mediating the cross-coupling of both aryl and alkyl bromides with organometallic reagents. acs.org This makes predicting the site of reaction in a difunctional molecule like this compound challenging. The outcome is contingent on the specific catalytic system and reaction conditions, with the potential for coupling at either the C(sp²)-Br or C(sp³)-Br bond.
Table 2: Potential Reactivity Sites in Metal-Catalyzed Couplings
| Catalyst | Primary Reactive Site | Comments |
| Palladium | Aryl Bromide (C(sp²)-Br) | High chemoselectivity for C(sp²)-Br in Suzuki, Stille, Heck, Sonogashira reactions. |
| Nickel | Aryl or Benzyl Bromide | Reactivity at C(sp²) or C(sp³) is possible; outcome is highly condition-dependent. |
| Cobalt | Aryl or Benzyl Bromide | Similar to Nickel, shows versatile reactivity; chemoselectivity is difficult to predict. |
| Platinum | Aryl Bromide (C(sp²)-Br) | Generally lower activity than Palladium; less commonly used for these transformations. |
Reductive and Oxidative Conversions
The two distinct bromide groups also allow for selective reduction or oxidation, primarily targeting the more labile benzylic position.
The benzylic bromide can be selectively reduced to a methyl group while leaving the more stable aryl bromide untouched. This transformation is effectively a dehalogenation of the benzylic position. Catalytic transfer hydrogenation is a well-established and mild method for this purpose. organic-chemistry.org In this reaction, a hydrogen donor such as formic acid, 2-propanol, or cyclohexadiene transfers hydrogen to the substrate in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.netorganic-chemistry.orgacsgcipr.orgacs.org This method is highly effective for the hydrogenolysis of benzylic halides and ethers and generally does not affect aryl halides, providing a clean conversion of this compound to 1-bromo-2,4-difluoro-5-methylbenzene. nacatsoc.org
The benzylic C-Br bond can be oxidized to form an aldehyde, a valuable synthetic intermediate. Several named reactions are suitable for this direct conversion, avoiding the isolation of the intermediate benzyl alcohol.
Kornblum Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant, typically in the presence of a mild base like sodium bicarbonate. wikipedia.orgsynarchive.com The reaction proceeds via an S_N2 displacement of the bromide by DMSO to form an alkoxysulfonium salt, which then eliminates to give the aldehyde. wikipedia.org The reaction was initially developed for activated halides like benzylic bromides. wikipedia.orgerowid.org Modern variations may use photocatalysis to achieve the conversion under greener conditions. rsc.orgresearchgate.netresearchgate.net
Sommelet Reaction: This reaction converts a benzyl halide to an aldehyde using hexamine (hexamethylenetetramine) and water. wikipedia.org The benzyl bromide first alkylates the hexamine to form a quaternary ammonium salt. Upon heating in aqueous solution, this salt hydrolyzes to yield the corresponding benzaldehyde. organicreactions.orgwikipedia.org
Other methods, such as using sodium nitrate (B79036) as the oxidant, have also been reported for the effective conversion of benzylic bromides to benzaldehydes. acs.org These methods offer a direct route to 4-bromo-3,5-difluorobenzaldehyde from this compound.
Radical Chemistry and Other Specialized Reactions
The radical chemistry of benzyl halides is a cornerstone of synthetic organic chemistry, providing pathways for a variety of functional group transformations. The reactivity is largely dictated by the stability of the benzylic radical intermediate formed upon homolytic cleavage of the carbon-halogen bond.
The formation of a benzylic radical from this compound would involve the homolytic cleavage of the C-Br bond, typically initiated by heat or light. The resulting 4-bromo-3,5-difluorobenzyl radical's stability and subsequent reactivity would be influenced by the electronic effects of the halogen substituents on the aromatic ring.
Fluorine, being a highly electronegative atom, exerts a strong electron-withdrawing inductive effect (-I effect). This effect would destabilize the electron-deficient benzylic radical. Conversely, the bromine atom, while also electron-withdrawing, is less so than fluorine. The presence of two fluorine atoms in the meta positions is expected to significantly influence the electron density of the benzene ring and, consequently, the stability of the benzylic radical. However, without specific experimental data, the precise impact on reaction rates and pathways remains speculative.
Table 1: Expected Influences on the 4-Bromo-3,5-difluorobenzyl Radical
| Feature | Expected Influence | Rationale |
| Radical Formation | Likely requires energetic input (heat, light) to cleave the C-Br bond. | Standard for benzylic halides. |
| Radical Stability | Potentially decreased compared to unsubstituted benzyl radical. | Strong inductive electron withdrawal by two fluorine atoms. |
| Reactivity | Expected to be a reactive intermediate, readily participating in radical chain reactions. | Unpaired electron drives reactions to form a stable bond. |
Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This unquenched reactivity allows them to activate small molecules like dihydrogen (H₂). The resulting activated hydrogen can then be used for various reduction reactions, including the hydrodehalogenation of organic halides.
The FLP-catalyzed hydrodehalogenation of a benzyl halide typically proceeds via the activation of H₂ by the FLP, followed by the transfer of a hydride to the benzylic carbon and a proton to the departing halide. Research on other benzyl halides has shown that these reactions can proceed under mild conditions. bham.ac.ukrsc.org
For this compound, an FLP could facilitate its reduction to 1-bromo-3,5-difluorotoluene. The reaction would likely involve the cooperative action of the Lewis acid and base components of the FLP to activate the C-Br bond. The electron-withdrawing nature of the fluorine substituents might influence the susceptibility of the C-Br bond to cleavage by the FLP-hydride complex. While plausible, no specific studies on the FLP-catalyzed hydrodehalogenation of this compound have been reported.
Table 2: Postulated Mechanism for FLP-Catalyzed Hydrodehalogenation of this compound
| Step | Description | Key Intermediates |
| 1. H₂ Activation | The FLP (e.g., a bulky phosphine and a borane) heterolytically cleaves H₂. | [H-Phosphonium]⁺[H-Borate]⁻ |
| 2. Hydride Transfer | The hydride from the borate (B1201080) attacks the benzylic carbon. | 4-Bromo-3,5-difluorobenzyl radical-like transition state. |
| 3. Halide Abstraction | The Lewis acid component of the FLP assists in the removal of the bromide ion. | Bromide salt of the Lewis acid. |
| 4. Protonolysis | The phosphonium (B103445) ion protonates the bromide, regenerating the phosphine. | Regenerated phosphine, HBr. |
Lack of Specific Research Data on the Applications of this compound
Following a comprehensive review of scientific literature and patent databases, it has been determined that there is a significant lack of specific, publicly available research detailing the direct applications of the chemical compound this compound in the synthesis of pharmaceutical and agrochemical agents as outlined in the requested article structure.
While the compound is commercially available and possesses structural features that suggest its potential as a synthetic building block—specifically for the introduction of a 4-bromo-3,5-difluorophenyl motif into larger molecules—the current body of accessible scientific information does not provide concrete examples or in-depth studies of its use in the following areas:
Pharmaceutical Target Synthesis: There is no specific data found on its use for introducing fluorinated motifs in known bioactive compounds, the synthesis of dopamine (B1211576) receptor antagonists, enzyme inhibitors, or as a precursor for antifungal and antimalarial agents. Existing research on the synthesis of dopamine receptor antagonists and antifungal agents utilizes different fluorinated starting materials. nih.govnih.govnih.govresearchgate.net
Agrochemical Development: Similarly, literature searches did not yield specific instances of this compound being used as an intermediate in the construction of fluorinated herbicides, insecticides, or fungicides. General information suggests that related difluorobenzyl derivatives are used in agrochemical synthesis, but specific pathways starting from the 4-bromo-3,5-difluoro isomer are not documented. quickcompany.in
The requested article structure, with its detailed subsections on specific applications, cannot be accurately and informatively populated based on the currently available scientific evidence. Information on related but distinct compounds such as 3,5-Difluorobenzyl bromide or 4-Bromo-3,5-difluorobenzaldehyde is available, but it would be scientifically inaccurate to extrapolate this data to the specific subject of the request. bldpharm.comsigmaaldrich.comsigmaaldrich.com
Therefore, until more specific research on the applications of this compound is published and made publicly accessible, a detailed and scientifically rigorous article adhering to the provided outline cannot be generated.
Applications of 4 Bromo 3,5 Difluorobenzyl Bromide in Complex Organic Synthesis
Material Science Applications
The unique combination of a reactive benzylic bromide and a polyfluorinated aromatic ring in 4-Bromo-3,5-difluorobenzyl bromide makes it a candidate for the synthesis of specialized polymers and materials. The carbon-fluorine bonds are known to impart desirable properties such as thermal stability, chemical resistance, and low surface energy.
Monomer for Fluorinated Polymers and Advanced Materials
In principle, this compound could serve as a monomer in the synthesis of novel fluorinated polymers. The benzyl (B1604629) bromide moiety can participate in various polymerization reactions. For instance, it could be used in polycondensation reactions to introduce the bromo-difluorobenzyl unit into the polymer backbone. Such polymers would be expected to exhibit properties characteristic of fluorinated materials, including high thermal stability and chemical resistance.
While direct polymerization of this compound is not widely reported, the synthesis of other fluorinated polymers often involves the use of monomers containing bromine and fluorine. sfu.ca These halogenated polymers are precursors to cross-linkable materials with tunable refractive indices, which are valuable for optical waveguide applications. The bromine atoms can serve as sites for subsequent cross-linking reactions, enhancing the thermal and mechanical properties of the final material.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Potential Role of this compound | Resulting Polymer Feature |
| Polycondensation | As a monomer reacting with diols or other nucleophiles | Introduction of bromo-difluorobenzyl units |
| Post-polymerization modification | As a reagent to functionalize existing polymers | Grafting of bromo-difluorobenzyl side chains |
Fabrication of Optoelectronic Materials and Perovskites
The introduction of fluorine atoms into organic materials can significantly influence their electronic properties, making them suitable for optoelectronic applications. Fluorination can lower the HOMO and LUMO energy levels of organic semiconductors, which can improve their stability and performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Although no specific studies detailing the use of this compound in optoelectronic devices or perovskites were identified, its structure is relevant. The bromo- and fluoro-substituents on the benzyl group could be used to tune the electronic and physical properties of materials for these applications. For instance, the bromine atom could be used for further functionalization via cross-coupling reactions to build more complex conjugated systems.
Bioconjugation and Chemical Biology
The reactivity of the benzyl bromide group makes this compound a potential tool for bioconjugation and chemical biology studies. Benzyl halides are known to react with nucleophilic residues on biomolecules, such as cysteine thiols or histidine imidazoles.
Strategic Labeling of Biomolecules for Mechanistic Investigations
The covalent modification of proteins and other biomolecules with small molecules is a powerful technique for studying their function. While there are no specific reports of this compound being used for this purpose, its reactivity suggests it could be employed as a labeling agent. The difluorobenzyl group would serve as a stable tag that could be detected by techniques such as ¹⁹F-NMR or mass spectrometry. The presence of the bromine atom offers a site for further chemical elaboration, potentially for the attachment of reporter groups like fluorophores or affinity tags.
Design of Targeted Molecular Probes
Molecular probes are essential tools for visualizing and understanding biological processes in living systems. The development of targeted probes often involves the synthesis of a core scaffold that can be systematically modified. The 4-Bromo-3,5-difluorobenzyl moiety could serve as such a scaffold. The bromine atom is particularly useful as it allows for the introduction of various functionalities through well-established chemical transformations like Suzuki or Sonogashira coupling reactions. This would enable the synthesis of a library of probe candidates with diverse properties for screening in biological assays.
Table 2: Potential Applications in Chemical Biology
| Application Area | Potential Use of this compound | Key Feature Utilized |
| Protein Labeling | Covalent modification of nucleophilic amino acid residues | Reactivity of the benzyl bromide |
| Molecular Probe Synthesis | As a core scaffold for further functionalization | Versatility of the bromine atom for cross-coupling |
Advanced Spectroscopic and Structural Characterization of 4 Bromo 3,5 Difluorobenzyl Bromide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms. For 4-Bromo-3,5-difluorobenzyl bromide, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a comprehensive picture of its molecular architecture.
Proton (¹H) NMR for Benzylic and Aromatic Proton Environments
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In this compound, two primary types of protons are of interest: the benzylic protons of the -CH₂Br group and the aromatic protons on the benzene (B151609) ring.
The benzylic protons are expected to appear in the range of 4.4-4.5 ppm. This downfield shift is attributed to the deshielding effect of the adjacent electronegative bromine atom. The signal for these protons will typically be a singlet, as there are no adjacent protons to cause splitting.
The aromatic protons of this compound are found in a more complex region of the spectrum, typically between 6.5 and 8.0 ppm. libretexts.org The two fluorine atoms and the bromine atom on the aromatic ring influence the chemical shifts of the remaining aromatic protons through their electronic effects. The exact chemical shifts and splitting patterns of these protons provide valuable information about their positions relative to the substituents. In related substituted benzyl (B1604629) bromides, the chemical shifts of benzylic protons can be influenced by para-substituents. cdnsciencepub.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Benzylic (-CH₂Br) | 4.4 - 4.5 | Singlet |
| Aromatic (Ar-H) | 6.5 - 8.0 | Multiplet |
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The benzylic carbon atom (-CH₂Br) is expected to resonate in the range of 30-40 ppm. docbrown.info The carbons within the aromatic ring will appear further downfield, typically in the range of 110-165 ppm. hw.ac.ukoregonstate.edu The carbon atom attached to the bromine (C-Br) will have a specific chemical shift influenced by the heavy halogen. Similarly, the carbons bonded to the fluorine atoms (C-F) will show characteristic shifts and will also exhibit coupling with the fluorine nuclei (¹³C-¹⁹F coupling), providing further structural confirmation. The symmetry of the molecule will also be reflected in the number of distinct aromatic carbon signals. For instance, in the related compound 1-bromo-3,5-difluorobenzene (B42898), the symmetry results in fewer than six signals for the aromatic carbons. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Benzylic (-CH₂Br) | 30 - 40 |
| Aromatic (C-H) | 110 - 130 |
| Aromatic (C-F) | 155 - 165 (with C-F coupling) |
| Aromatic (C-Br) | 120 - 130 |
Fluorine-19 (¹⁹F) NMR for Fluorine Substituent Analysis
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for distinguishing between different fluorine substituents. rsc.orgnih.gov
For this compound, the two fluorine atoms are chemically equivalent due to the symmetry of the molecule. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring bearing a bromine and a benzyl bromide group. The typical range for fluorine atoms on an aromatic ring is between -100 and -140 ppm. azom.com Furthermore, coupling between the fluorine nuclei and the aromatic protons (¹H-¹⁹F coupling) can be observed, which can aid in the assignment of the proton signals. azom.com
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Environment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (Ar-F) | -100 to -140 | Triplet (due to coupling with two ortho-protons) |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific wavenumbers, which are characteristic of particular functional groups.
For this compound, key vibrational modes include:
C-H stretching (aromatic): Around 3000-3100 cm⁻¹
C-H stretching (aliphatic, -CH₂Br): Around 2850-3000 cm⁻¹
C=C stretching (aromatic): In the region of 1400-1600 cm⁻¹
C-F stretching: Strong absorptions typically in the range of 1100-1300 cm⁻¹
C-Br stretching: Usually found at lower wavenumbers, in the range of 500-700 cm⁻¹
The FT-IR spectrum of the related compound 1-bromo-3,5-difluorobenzene shows characteristic absorptions for these functional groups, which can be used as a reference. chemicalbook.com Theoretical calculations are often used to aid in the assignment of vibrational frequencies. nih.gov
Table 4: Key FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (-CH₂Br) | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-F | Stretching | 1100 - 1300 |
| C-Br | Stretching | 500 - 700 |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical technique for the unambiguous confirmation of the elemental composition of a compound. In the characterization of this compound, HRMS provides the precision required to verify its molecular formula, C₇H₅BrF₂. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to four or more decimal places.
The technique operates by ionizing the molecule and measuring its mass with high precision. The experimentally determined monoisotopic mass is then compared against a theoretically calculated value based on the exact masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁹F). The calculated monoisotopic mass for C₇H₅⁷⁹Br¹⁹F₂ is 205.95427 Da. nih.gov A close match between the experimental mass obtained from the HRMS instrument and this theoretical value provides unequivocal evidence for the compound's molecular formula, distinguishing it from other potential structures with the same nominal mass.
This level of precision is crucial for confirming the identity of newly synthesized batches or for identifying reactants and products in complex reaction mixtures.
Table 1: Theoretical Mass Data for Molecular Formula Confirmation of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₅BrF₂ |
| Calculated Monoisotopic Mass (Da) | 205.95427 nih.gov |
| Average Mass ( g/mol ) | 207.017 chemspider.com |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
While HRMS confirms the elemental formula, X-ray crystallography provides the ultimate elucidation of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. For derivatives of this compound, which is a versatile reagent used in the synthesis of more complex molecules, this technique is invaluable. After a derivative is synthesized and successfully crystallized, X-ray crystallography can unambiguously determine its complete solid-state structure, including bond lengths, bond angles, and torsional angles.
The process involves irradiating a single crystal of the derivative with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a detailed electron density map of the molecule can be constructed. From this map, the precise location of each atom in the crystal's unit cell is determined.
This structural information is critical for understanding structure-activity relationships, reaction mechanisms, and intermolecular interactions in the solid state, such as hydrogen bonding or π-stacking. researchgate.net For example, in studies of complex brominated heterocyclic compounds, X-ray analysis has been used to establish the definitive structure and stereochemistry, which spectroscopic methods alone could not resolve. researchgate.netsemanticscholar.org The data obtained from such an analysis includes the crystal system, space group, and precise unit cell dimensions, as illustrated in the representative table below.
Table 2: Representative Crystallographic Data for a Brominated Organic Derivative This table illustrates the type of data obtained from an X-ray crystallography experiment, using a dibenzobromolium derivative as an example format. semanticscholar.org
| Parameter | Example Value |
|---|---|
| Empirical Formula | C₁₂H₈BrN₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.29030(10) |
| b (Å) | 8.7296(2) |
| c (Å) | 9.5278(7) |
| α (°) | 112.453(8) |
| β (°) | 92.228(7) |
| γ (°) | 110.533(8) |
| Volume (ų) | 514.22(5) |
| Z (Molecules/Unit Cell) | 2 |
Theoretical and Computational Chemistry Studies of Polyhalogenated Benzyl Bromides
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules like 4-Bromo-3,5-difluorobenzyl bromide.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and equilibrium geometry of molecules. For polyhalogenated benzyl (B1604629) bromides, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. Functionals such as B3LYP or ωB97X-D, combined with appropriate basis sets (e.g., 6-31G(d) or larger), are commonly employed.
For instance, studies on related compounds like substituted benzyl chlorides have utilized DFT at the B3LYP/6-31G(d) level to optimize geometries in both the gas phase and solution researchgate.net. Similarly, research on more complex systems, such as 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium bromide, has also relied on DFT for structural elucidation researchgate.net. These calculations provide a foundational understanding of how the substituents (bromo and fluoro groups) influence the geometry of the benzene (B151609) ring and the benzylic carbon.
The electronic properties derived from DFT, such as the distribution of electron density and the nature of the molecular orbitals (HOMO and LUMO), are critical for predicting reactivity. The electron-withdrawing nature of the fluorine and bromine atoms is expected to significantly impact the electronic landscape of this compound.
Table 1: Representative DFT Functionals and Basis Sets for Halogenated Aromatic Compounds
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-31G(d) | Geometry optimization and vibrational frequencies |
| ωB97X-D | def2-QZVPP | High-accuracy energy calculations and reaction mechanisms |
This table is illustrative of common methods used for similar compounds.
Prediction of Reactivity and Reaction Pathways via Transition State Calculations
A key application of quantum chemistry is the prediction of chemical reactivity and the elucidation of reaction mechanisms. This is achieved by locating and characterizing transition states (TS) on the potential energy surface. For benzyl bromides, which are often used in nucleophilic substitution reactions, identifying the transition state geometry and its associated energy barrier (activation energy) is crucial.
Computational studies on the reactions of substituted benzyl halides have provided detailed mechanistic insights. For example, DFT calculations have been used to model the SN1 and SN2 reaction pathways of benzyl chlorides in solution researchgate.net. Research on the homologation of 4-methoxybenzyl bromide demonstrated that the rate-determining step is an SN1-type nucleophilic displacement, with a computed Gibbs free energy barrier for the transition state nih.gov. The nature of the substituents on the aromatic ring significantly influences the stability of carbocation intermediates and the structure of the transition state. For this compound, the strong electron-withdrawing fluorine atoms would likely disfavor an SN1 pathway by destabilizing a potential benzyl carbocation, suggesting a preference for an SN2 mechanism. Transition state calculations can quantify this preference and predict reaction rates.
Conformational Analysis and Rotational Potentials
The flexibility of the bromomethyl group relative to the aromatic ring is a key structural feature of benzyl bromides. Conformational analysis involves mapping the potential energy of the molecule as a function of one or more torsional angles. For this compound, the most important torsion is the C(ar)-C(ar)-C(α)-Br dihedral angle.
By performing relaxed potential energy surface (PES) scans using DFT, researchers can identify the minimum energy conformers and the energy barriers to rotation. Studies on similar molecules, such as fluorinated thiophene-benzothiadiazoles, have shown how non-covalent interactions can "lock" a molecule into a specific conformation researchgate.net. For substituted benzenes, the rotational barrier is influenced by steric hindrance and electronic effects between the side chain and the ring substituents utdallas.edu. For this compound, interactions between the bromomethyl group and the ortho-fluorine atoms would be the primary determinant of the rotational potential.
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed picture of individual molecules, molecular modeling and dynamics simulations are used to study the behavior of molecules in larger systems, such as in solution or interacting with biological targets.
Investigations of Intermolecular Interactions and Solvation Effects
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions and the effects of the solvent. For a polar molecule like this compound, understanding its behavior in different solvents is crucial for predicting its reactivity and solubility.
MD simulations can reveal the structure of the solvation shell around the molecule, showing how solvent molecules orient themselves to interact with the polar C-Br and C-F bonds and the aromatic ring. Studies on the aggregation of simple aromatic molecules in solution have used MD to explore the role of weak intermolecular forces nih.gov. Furthermore, simulations of brominated aromatic compounds in complex environments like deep eutectic solvents have detailed the specific hydrogen bonding and other interactions that govern their behavior mdpi.com. Such studies can provide a microscopic view of how this compound would be solvated and how this solvation shell might influence its reaction kinetics.
Ligand-Target Interactions in Drug Design Contexts
Halogenated organic molecules are of significant interest in drug discovery, as halogens can form specific, directional interactions known as halogen bonds, which can enhance binding affinity and selectivity to a biological target acs.orgnih.gov. The bromine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites (e.g., carbonyl oxygens, nitrogen atoms) on a protein.
Molecular docking and MD simulations are the primary computational tools for exploring these interactions. Docking algorithms can predict the preferred binding orientation of a ligand within a protein's active site, while MD simulations can then be used to assess the stability of the predicted binding pose and to calculate the free energy of binding. For example, molecular docking and simulations have been used to understand how halogenated phenol-triazole derivatives inhibit the aggregation of the Aβ42 peptide implicated in Alzheimer's disease acs.org. Similarly, docking studies on fluorosulfate (B1228806) derivatives with the human estrogen receptor have helped to rationalize their cytotoxic activity mdpi.com. These computational techniques are invaluable for designing novel therapeutic agents and for understanding the role that specific fragments, like the 4-bromo-3,5-difluorobenzyl group, might play in molecular recognition.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzyl chloride |
| 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium bromide |
| 4-methoxybenzyl bromide |
| Thiophene-benzothiadiazole |
| Phenol-triazole derivatives |
Computational Design and Optimization Strategies
Computational methods are not only for analysis but also for the proactive design and optimization of molecules with desired properties. For polyhalogenated benzyl bromides, these strategies can guide the synthesis of new analogs with enhanced reactivity or specific biological activities.
Virtual Screening for Analog Discovery
Virtual screening is a powerful computational technique used in drug discovery and materials science to search large libraries of chemical compounds for structures that are most likely to possess a desired biological activity or property. wikipedia.orgnih.gov This process can be either structure-based or ligand-based.
In the context of this compound, if a particular biological target (e.g., an enzyme or receptor) is known, structure-based virtual screening could be employed. This involves docking a database of virtual compounds into the binding site of the target protein to predict their binding affinity and mode. wikipedia.orgmdpi.comyoutube.com By starting with the this compound scaffold, a virtual library of analogs with different substitution patterns could be generated and screened to identify derivatives with potentially improved interactions.
Alternatively, if a set of molecules with known activity is available, but the target structure is unknown, ligand-based virtual screening methods can be used. wikipedia.org These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. Techniques such as 2D similarity searching, 3D shape matching, and pharmacophore modeling can be used to identify compounds in a database that share key structural features with this compound. wikipedia.org The inclusion of halogen atoms can be a key descriptor in these screening methods, as they can participate in specific interactions like halogen bonding. mdpi.com
The following table illustrates a hypothetical virtual screening workflow for discovering analogs of this compound.
| Step | Description | Computational Tools |
| 1. Library Preparation | A large database of chemical compounds is prepared for screening. This can be a commercial database or a custom-designed virtual library based on the this compound scaffold. | Chemical database software, library enumeration tools. |
| 2. Target/Ligand Preparation | If a protein target is known, its 3D structure is prepared for docking. If not, a 3D model of this compound is generated and optimized. | Molecular modeling software (e.g., AutoDock, GOLD, Glide). |
| 3. Screening | The compound library is computationally screened against the target or compared to the ligand model. | Docking software, similarity search algorithms, pharmacophore modeling software. |
| 4. Hit Selection and Filtering | The top-scoring compounds ("hits") are selected based on predicted binding affinity or similarity scores. These are often filtered based on druglike properties (e.g., Lipinski's rule of five). | Scoring functions, ADMET prediction tools. |
| 5. Experimental Validation | The most promising virtual hits are synthesized or purchased for experimental testing to confirm their activity. | N/A |
Retrosynthetic Analysis for Complex Molecular Architectures
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. chemistry.coachyoutube.com For a complex molecule built upon the this compound framework, computational tools can assist in devising efficient synthetic routes.
A plausible retrosynthetic pathway for this compound itself can be proposed based on established organic reactions. The primary disconnection would be the benzylic bromide, which can be installed via radical bromination of the corresponding toluene (B28343) derivative.
Retrosynthetic Analysis of this compound:
Target Molecule: this compound
Disconnection 1 (C-Br bond): The benzyl bromide can be formed from the corresponding toluene, 4-Bromo-3,5-difluorotoluene, through a side-chain bromination reaction. acs.orggoogle.comcecri.res.inquora.com This is typically achieved using N-bromosuccinimide (NBS) with a radical initiator or under UV light. acs.orgacs.orgyoutube.com
Disconnection 2 (C-Br bond on the ring): The 4-bromo substituent on the aromatic ring can be introduced via electrophilic aromatic substitution (bromination) of 3,5-difluorotoluene (B38592). The two fluorine atoms are ortho-, para-directing, but the steric hindrance at the 2- and 6-positions would favor substitution at the 4-position.
Precursor: 3,5-Difluorotoluene. This compound is commercially available or can be synthesized. xieshichem.com For instance, one synthetic route starts from 1-(bromomethyl)-3,5-difluorobenzene via reduction.
The forward synthesis would therefore be:
Bromination of 3,5-difluorotoluene: Reacting 3,5-difluorotoluene with bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃) would introduce the bromine atom at the 4-position to yield 4-Bromo-3,5-difluorotoluene.
Side-chain bromination: The resulting 4-Bromo-3,5-difluorotoluene would then undergo radical bromination of the methyl group using NBS and a radical initiator to afford the final product, this compound.
This proposed synthesis is based on general principles of organic synthesis for polysubstituted aromatic compounds. chemistry.coachyoutube.compearson.com
Conclusion and Future Research Perspectives for 4 Bromo 3,5 Difluorobenzyl Bromide
Current Synthetic Challenges and Opportunities for Improvement
The synthesis of polysubstituted arenes like 4-bromo-3,5-difluorobenzyl bromide presents inherent challenges, primarily centered on achieving high regioselectivity and managing functional group compatibility. nih.govfiveable.melibretexts.orgpressbooks.pub The introduction of multiple substituents onto an aromatic ring requires careful strategic planning to control their relative positions. libretexts.orgpressbooks.pub
Key Synthetic Hurdles and Potential Solutions:
| Challenge | Opportunity for Improvement |
| Regiocontrol: Ensuring the precise placement of the bromo, difluoro, and bromomethyl groups is a primary obstacle. Standard electrophilic aromatic substitution methods can lead to mixtures of isomers, complicating purification and reducing overall yield. fiveable.me | Development of novel directing groups or ortho-directing metalation strategies could offer more precise control over substituent placement. Exploring organocatalytic benzannulation reactions could also provide alternative, highly regioselective routes. nih.govrsc.org |
| Multi-step Syntheses: Current routes likely involve multiple steps, starting from simpler fluorinated or brominated precursors. Each step adds to the complexity and cost of the overall synthesis. nih.govlibretexts.org | Designing more convergent synthetic strategies, where key fragments are assembled late in the synthesis, could improve efficiency. The development of one-pot, multi-component reactions would also be a significant advancement. |
| Harsh Reaction Conditions: Some traditional halogenation or benzylation methods may require harsh conditions that are incompatible with other functional groups or lead to undesired side reactions. nih.gov | The exploration of milder reaction conditions, potentially utilizing photocatalysis or enzymatic transformations, could improve functional group tolerance and reduce the environmental impact of the synthesis. |
Advancements in Catalytic Systems for Selective Functionalization
The presence of two distinct carbon-bromine bonds in this compound—one on the aromatic ring and one at the benzylic position—offers a rich landscape for selective functionalization through catalytic cross-coupling reactions.
Recent advancements in catalysis for benzyl (B1604629) halides are particularly relevant. Cooperative catalysis, combining a nucleophilic catalyst with a photocatalyst, has emerged as a powerful method for activating benzyl halides for radical-mediated transformations. nih.govorganic-chemistry.org This approach could be applied to selectively functionalize the benzyl bromide moiety of the target compound while leaving the aryl bromide intact.
Palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are well-established methods for forming carbon-carbon bonds at sp2-hybridized carbon atoms. researchgate.netnih.gov Future research could focus on developing ligand systems that allow for the selective coupling at either the aryl bromide or the benzyl bromide position by tuning the catalyst's electronic and steric properties.
Emerging Catalytic Strategies:
| Catalytic System | Potential Application for this compound |
| Photocatalysis with Cooperative Catalysis | Selective activation of the benzyl bromide for Giese-type additions and other radical couplings. nih.govorganic-chemistry.org |
| Dual-Catalysis (e.g., Pd/Cu) | Orthogonal functionalization of both the aryl and benzyl bromide moieties in a single pot. |
| Enzyme-Catalyzed Reactions | Green and highly selective transformations, such as dehalogenation or substitution reactions. |
Exploration of Novel Reaction Pathways and Reactivity Patterns
The distinct reactivity of the aryl bromide and benzyl bromide groups allows for the exploration of novel and sequential reaction pathways. The benzyl bromide is susceptible to nucleophilic substitution (SN1 or SN2) and radical reactions, while the aryl bromide is a handle for various cross-coupling reactions. researchgate.netnih.gov
Future investigations could explore:
Sequential Cross-Coupling: A stepwise functionalization, first at the more reactive benzyl bromide position, followed by a cross-coupling reaction at the aryl bromide, would allow for the synthesis of complex, unsymmetrical molecules.
Dehalogenation Studies: Phosphonic acid-mediated dehalogenation offers a metal-free method to selectively remove one or both bromine atoms, providing access to a wider range of difluorinated compounds. researchgate.netnih.gov
Formation of Organometallic Reagents: The conversion of the aryl bromide to an organometallic species (e.g., a Grignard or organolithium reagent) would open up a different set of synthetic possibilities, although the presence of the reactive benzyl bromide would require careful protection-deprotection strategies or low-temperature conditions.
Potential for Expanded Applications in Emerging Scientific Disciplines
The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.netnih.govresearchgate.net The 3,5-difluorophenyl motif is of particular interest in drug discovery.
Potential Application Areas:
| Discipline | Rationale |
| Medicinal Chemistry | This compound can serve as a key intermediate for the synthesis of novel drug candidates. The difluorinated ring can act as a bioisostere for other functional groups, while the bromo- and benzyl bromide positions allow for the introduction of various pharmacophores. nih.govresearchgate.net The selective fluorination of C(sp3)–H bonds is a significant area of research for modifying drug candidates. beilstein-journals.org |
| Materials Science | Fluorinated aromatic compounds are used in the development of advanced materials, such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The unique electronic properties conferred by the fluorine atoms can be exploited to tune the optical and electronic characteristics of these materials. researchgate.net |
| Agrochemicals | The introduction of fluorine is also a common strategy in the design of modern pesticides and herbicides to improve their efficacy and environmental profile. researchgate.net |
| Chemical Biology | The ability to selectively functionalize this compound makes it a potential scaffold for the development of chemical probes and activity-based protein profiling reagents. |
Q & A
Q. What are the optimal conditions for synthesizing 4-bromo-3,5-difluorobenzyl bromide with high purity?
- Methodological Answer : Synthesis typically involves sequential halogenation. First, fluorination of toluene derivatives using fluorinating agents like HF or Selectfluor under controlled temperatures (0–5°C), followed by bromination with N-bromosuccinimide (NBS) or Br₂ in the presence of radical initiators (e.g., AIBN) at 60–80°C . Purity (>95%) is achieved via column chromatography (silica gel, hexane/EtOAc eluent) and recrystallization from ethanol . Monitor reaction progress using GC or HPLC with UV detection (λ = 254 nm) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile bromides .
- PPE : Wear nitrile gloves, goggles, and lab coats due to its lachrymatory and skin-irritating properties .
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (Ar/N₂) to prevent degradation .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- GC-MS : Confirm molecular weight (267.92 g/mol) and detect impurities (<2%) using a DB-5 column .
- ¹H/¹³C NMR : Identify substituent positions (e.g., δ 4.8 ppm for -CH₂Br; δ 160–165 ppm for aromatic C-F in ¹³C) .
- Elemental Analysis : Verify Br/F content (theoretical: Br 29.8%, F 7.1%) .
- Capillary Electrophoresis (CE) : Resolve bromide ions from chloride contaminants using optimized buffer systems (e.g., borate buffer, pH 9.2) .
Advanced Research Questions
Q. How does the electronic effect of fluorine substituents influence regioselectivity in further functionalization?
- Methodological Answer : The electron-withdrawing -F groups meta to the benzyl bromide position deactivate the aromatic ring, directing electrophilic substitution to the para position. For nucleophilic attacks (e.g., Suzuki-Miyaura coupling), the -CH₂Br group acts as a leaving group, with Pd catalysts (e.g., Pd(PPh₃)₄) enabling cross-coupling at mild temperatures (60–80°C) . DFT calculations can model charge distribution to predict reactivity .
Q. What are the degradation pathways of this compound under varying pH and temperature?
- Methodological Answer :
- Acidic Conditions (pH < 3) : Hydrolysis to 3,5-difluorobenzoic acid via SN1 mechanism (t₁/₂ = 2–4 hrs at 25°C) .
- Basic Conditions (pH > 10) : Elimination of HBr, forming 3,5-difluorostyrene .
- Thermal Stability : Decomposes above 150°C, releasing Br₂ gas (TGA-DSC analysis recommended) .
Q. How does this compound compare to analogs like 4-bromo-2-fluorobenzyl bromide in coupling reactions?
- Methodological Answer :
Q. Can this compound serve as a precursor for fluorinated liquid crystals or pharmaceuticals?
- Methodological Answer : Yes. Its -CH₂Br group is amenable to nucleophilic substitution with mesogenic groups (e.g., cyanobiphenyl) for liquid crystals . In drug discovery, it can be coupled with heterocycles (e.g., pyridine) to create kinase inhibitors. Optimize yields using microwave-assisted synthesis (100°C, 20 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
